(S)-2-(Cyclohexylamino)propanoic acid
Overview
Description
(S)-2-(Cyclohexylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylamino group attached to the alpha carbon of propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but lacks the propanoic acid moiety.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group instead of an amino group.
Uniqueness
(S)-2-(Cyclohexylamino)propanoic acid is unique due to its specific combination of a cyclohexylamino group and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(S)-2-(Cyclohexylamino)propanoic acid, also known as cyclohexylglycine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in water, indicating high bioavailability which is essential for pharmacological applications.
This compound primarily acts as an agonist at specific neurotransmitter receptors in the central nervous system. Its interactions with these receptors can influence neurotransmitter release and neuronal signaling pathways, making it a candidate for treating various neurological disorders. Notably, it has shown a favorable binding affinity to glutamate receptors, which play a crucial role in excitatory neurotransmission.
Neuropharmacological Effects
Research indicates that this compound may modulate synaptic transmission, which is vital for cognitive functions and mood regulation. Its potential applications include:
- Treatment of Neurological Disorders : Due to its ability to influence synaptic transmission, it may be beneficial in conditions like depression and anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest it could protect neurons from excitotoxicity associated with excessive glutamate signaling.
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial potential. Studies have shown varying degrees of antibacterial activity against several strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
C. albicans | 0.0048 mg/mL |
These findings indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- A study highlighted the compound's interaction with glutamate receptors, demonstrating its potential to enhance synaptic efficacy and possibly mitigate symptoms associated with neurological disorders.
- Antimicrobial Efficacy :
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of this compound suggest that its solubility profile supports effective absorption and distribution within biological systems, which is crucial for its therapeutic efficacy.
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475617 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-30-9 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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